Cas no 1428139-95-0 (6-Ethyl-7-methyl-2-pyrrolidin-1-yl1,2,4triazolo1,5-apyrimidin-5(4H)-one)

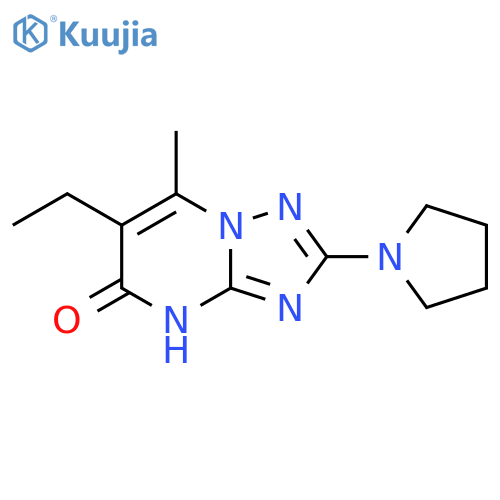

1428139-95-0 structure

商品名:6-Ethyl-7-methyl-2-pyrrolidin-1-yl1,2,4triazolo1,5-apyrimidin-5(4H)-one

CAS番号:1428139-95-0

MF:C12H17N5O

メガワット:247.296281576157

CID:4699890

6-Ethyl-7-methyl-2-pyrrolidin-1-yl1,2,4triazolo1,5-apyrimidin-5(4H)-one 化学的及び物理的性質

名前と識別子

-

- 6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

- STL436152

- T5948

- 6-ethyl-7-methyl-2-(pyrrolidin-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

- 6-ethyl-7-methyl-2-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

- [1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, 6-ethyl-7-methyl-2-(1-pyrrolidinyl)-

- 6-Ethyl-7-methyl-2-pyrrolidin-1-yl1,2,4triazolo1,5-apyrimidin-5(4H)-one

-

- インチ: 1S/C12H17N5O/c1-3-9-8(2)17-11(13-10(9)18)14-12(15-17)16-6-4-5-7-16/h3-7H2,1-2H3,(H,13,14,15,18)

- InChIKey: MAVVREVUMQJREL-UHFFFAOYSA-N

- ほほえんだ: O=C1C(CC)=C(C)N2C(N1)=NC(=N2)N1CCCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 388

- トポロジー分子極性表面積: 63

6-Ethyl-7-methyl-2-pyrrolidin-1-yl1,2,4triazolo1,5-apyrimidin-5(4H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E260335-500mg |

6-Ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one |

1428139-95-0 | 500mg |

$ 300.00 | 2022-06-02 | ||

| TRC | E260335-1000mg |

6-Ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one |

1428139-95-0 | 1g |

$ 480.00 | 2022-06-02 | ||

| TRC | E260335-250mg |

6-Ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one |

1428139-95-0 | 250mg |

$ 185.00 | 2022-06-02 |

6-Ethyl-7-methyl-2-pyrrolidin-1-yl1,2,4triazolo1,5-apyrimidin-5(4H)-one 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

1428139-95-0 (6-Ethyl-7-methyl-2-pyrrolidin-1-yl1,2,4triazolo1,5-apyrimidin-5(4H)-one) 関連製品

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量